molecular formula C18H19N3O2S B14978977 2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B14978977
M. Wt: 341.4 g/mol
InChI Key: CTXWOKCNIGVXPE-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring suggests potential inhibition of enzymes like cyclooxygenase, while the thiophene moiety could interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its combination of phenoxy, thiophene, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H19N3O2S/c1-2-14-5-7-15(8-6-14)23-13-18(22)20-17-9-10-19-21(17)12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,22)

InChI Key

CTXWOKCNIGVXPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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